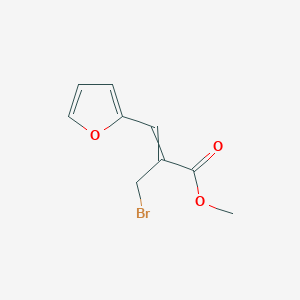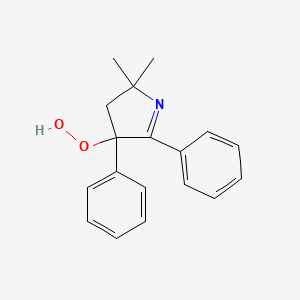
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of two methyl groups and two phenyl groups attached to the pyrrole ring, along with a peroxol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a diketone with an amine, followed by cyclization and oxidation steps to introduce the peroxol group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
化学反应分析
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized pyrrole derivatives, while reduction could produce partially or fully reduced compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学研究应用
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol involves its interaction with molecular targets through its functional groups. The peroxol group can participate in redox reactions, affecting cellular processes and signaling pathways. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other biomolecules.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole: Lacks the peroxol group, resulting in different chemical properties and reactivity.
4,5-Diphenyl-2H-pyrrole: A simpler structure without the dimethyl and peroxol groups, leading to distinct applications and behavior.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-4-peroxol:
Uniqueness
The presence of both phenyl and peroxol groups in 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol makes it unique among similar compounds. This combination of functional groups imparts specific chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
属性
CAS 编号 |
78371-23-0 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
4-hydroperoxy-2,2-dimethyl-4,5-diphenyl-3H-pyrrole |
InChI |
InChI=1S/C18H19NO2/c1-17(2)13-18(21-20,15-11-7-4-8-12-15)16(19-17)14-9-5-3-6-10-14/h3-12,20H,13H2,1-2H3 |
InChI 键 |
ADKCBCPGLBJSAW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)OO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


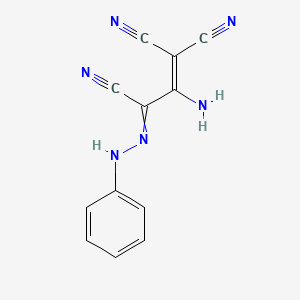
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
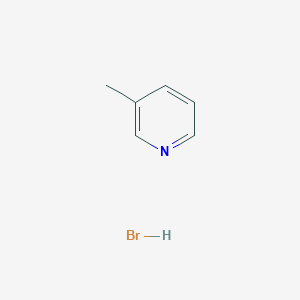
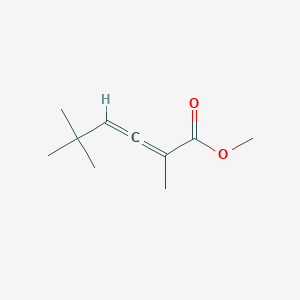
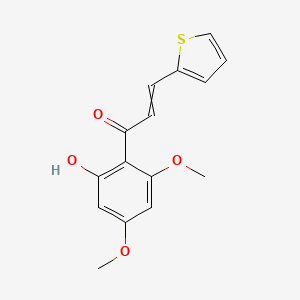

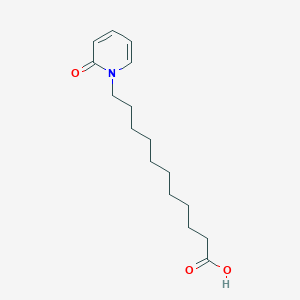
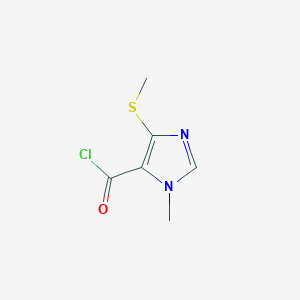

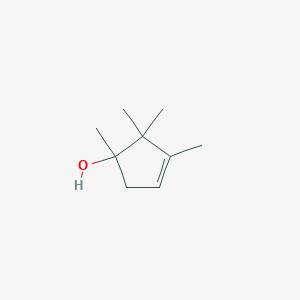
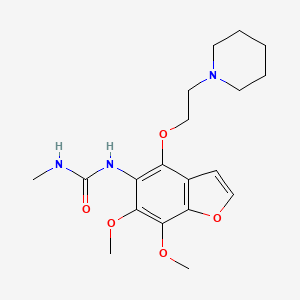
acetate](/img/structure/B14450130.png)
